molecular formula C15H11ClN4O2 B4984703 2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole

2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole

Cat. No.: B4984703
M. Wt: 314.72 g/mol
InChI Key: STNGQJWUWCILTD-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole is a synthetic organic compound that features a benzodioxole moiety and a tetrazole ring. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2/c16-12-4-2-11(3-5-12)15-17-19-20(18-15)8-10-1-6-13-14(7-10)22-9-21-13/h1-7H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNGQJWUWCILTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3N=C(N=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole typically involves the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.

    Introduction of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Coupling of the Benzodioxole and Tetrazole Units: This step may involve a nucleophilic substitution reaction where the benzodioxole moiety is attached to the tetrazole ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the tetrazole ring or the chlorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.

    Material Science: Potential use in the development of new materials with unique electronic properties.

Biology

    Enzyme Inhibition: Possible use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing various physiological processes.

Medicine

    Drug Development: Potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders or cancer.

Industry

    Agriculture: Could be used in the development of new agrochemicals.

    Polymer Science: Possible applications in the synthesis of novel polymers with specific properties.

Mechanism of Action

The mechanism of action for 2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole would depend on its specific biological target. Generally, it could involve:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzodioxol-5-ylmethyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a tetrazole.

    2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)tetrazole: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in 2-(1,3-Benzodioxol-5-ylmethyl)-5-(4-chlorophenyl)tetrazole may confer unique electronic properties and biological activities compared to its analogs.

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